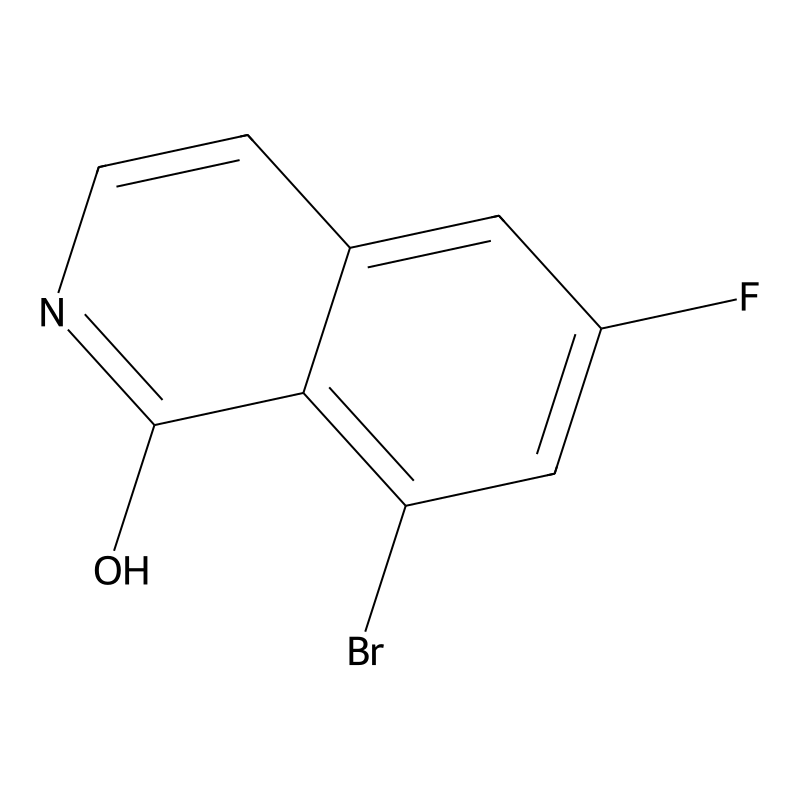

8-Bromo-6-fluoroisoquinolin-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: The compound “8-Bromo-6-fluoroisoquinolin-1-ol” is used in the bromination of 8-substituted quinolines . This process is important for the synthesis of novel phthalonitriles .

Results or Outcomes: The bromination of 8-substituted quinolines leads to the formation of bromoquinolines . These compounds are important precursors for carbon-carbon bond formation, leading to novel substituted quinoline derivatives .

Use as a Reagent in Chemical Synthesis

Scientific Field: Chemical Synthesis

Summary of the Application: “8-Bromo-6-fluoroisoquinolin-1-ol” is a chemical reagent used in the synthesis of various organic compounds . It is often used in the preparation of other chemicals, serving as a building block in the synthesis of more complex molecules .

Methods of Application: The specific methods of application can vary greatly depending on the specific synthesis being performed . The compound can be used in various reactions, including substitution reactions, addition reactions, and others .

Results or Outcomes: The use of “8-Bromo-6-fluoroisoquinolin-1-ol” as a reagent in chemical synthesis can lead to the production of a wide range of organic compounds . The specific outcomes can vary greatly depending on the reaction conditions and the other reagents used .

8-Bromo-6-fluoroisoquinolin-1-ol is a chemical compound characterized by the presence of bromine and fluorine substituents on the isoquinoline ring. Its molecular formula is C9H6BrFN2O, and it has a molecular weight of approximately 241.06 g/mol. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include Grignard reagents or organolithium compounds.

- Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to yield amine derivatives under specific conditions.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are useful for constructing complex organic molecules.

These reactions are facilitated by various reagents, including palladium catalysts and boronic acids, depending on the desired transformation.

The biological activity of 8-Bromo-6-fluoroisoquinolin-1-ol has garnered attention in scientific research due to its potential as an enzyme inhibitor and receptor modulator. Studies indicate that this compound may exhibit:

- Antimicrobial Properties: It has shown efficacy against certain bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit tumor cell proliferation through specific molecular interactions.

The presence of both bromine and fluorine enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.

The synthesis of 8-Bromo-6-fluoroisoquinolin-1-ol typically involves the following steps:

- Bromination: The initial step often involves the bromination of 6-fluoroisoquinolin-1-ol using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform.

- Purification: After the reaction, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

- Yield Optimization: Industrial production may utilize automated systems and continuous flow reactors to enhance yield and purity.

These methods ensure that the final product is suitable for various applications in pharmaceuticals and materials science.

8-Bromo-6-fluoroisoquinolin-1-ol has several notable applications:

- Pharmaceuticals: It serves as a building block for synthesizing more complex drug candidates.

- Material Science: The compound is explored for its potential use in developing advanced materials, including organic light-emitting diodes (OLEDs).

Research continues into its utility as a pharmaceutical intermediate due to its unique structural features.

Interaction studies have shown that 8-Bromo-6-fluoroisoquinolin-1-ol can effectively bind to specific enzymes and receptors, potentially modulating their activity. This interaction may inhibit enzymatic functions or alter signaling pathways within cells, leading to various biological effects. The dual presence of bromine and fluorine enhances its specificity and potency compared to other similar compounds.

Several compounds share structural similarities with 8-Bromo-6-fluoroisoquinolin-1-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-8-fluoroisoquinolin-1-ol | Bromine at position 7, fluorine at 8 | Different positioning of halogens affects activity |

| 5-Bromo-6-fluoroisoquinoline | Bromine at position 5, fluorine at 6 | Lacks hydroxyl group; different reactivity |

| 6-Bromoisoquinoline | Bromine at position 6 | Absence of fluorine limits biological activity |

Uniqueness

8-Bromo-6-fluoroisoquinolin-1-ol stands out due to its specific combination of halogen substituents (bromine at position 8 and fluorine at position 6) along with the hydroxyl group. This unique arrangement confers distinct chemical properties that enhance its biological activity compared to other isoquinoline derivatives. Its potential for diverse applications in medicinal chemistry further emphasizes its significance in research.